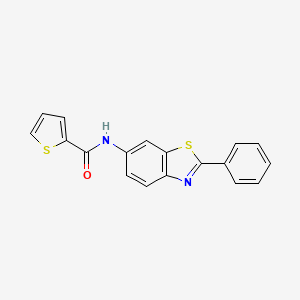
N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide, also known as BTA-1, is a synthetic compound that belongs to the benzothiazole family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
作用機序
The mechanism of action of N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide involves the inhibition of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide induces apoptosis in cancer cells and reduces oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide has been shown to induce apoptosis in cancer cells by inhibiting CK2 activity. This leads to the activation of caspases, which are enzymes that play a critical role in the process of programmed cell death. N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide has also been found to reduce oxidative stress and inflammation in the brain, which are major contributors to neurodegenerative diseases.
実験室実験の利点と制限
One major advantage of N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide is its potential as a lead compound for the development of more potent and selective CK2 inhibitors. N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide has also been shown to exhibit neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.
However, one limitation of N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis of N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide is relatively complex and yields are moderate, which can limit its availability for research purposes.
将来の方向性
There are several future directions for the research on N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide. One potential direction is the development of more potent and selective CK2 inhibitors based on the structure of N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide. Another direction is the investigation of the neuroprotective properties of N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide in animal models of neurodegenerative diseases. Finally, the development of more efficient synthesis methods for N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide could increase its availability for research purposes.
合成法
The synthesis of N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide involves the reaction of 2-aminobenzothiazole with thiophene-2-carboxylic acid chloride in the presence of triethylamine. The resulting product is then treated with phenyl isocyanate to obtain the final product, N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide. The yield of this synthesis method is reported to be around 60%.
科学的研究の応用
N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide has been extensively studied for its potential applications in various scientific fields. In biochemistry, N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide has been shown to inhibit the activity of protein kinase CK2, which plays a critical role in cell proliferation and survival. This inhibition has been linked to the induction of apoptosis in cancer cells, making N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide a potential anti-cancer agent.
In pharmacology, N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide has been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain. This makes N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In medicinal chemistry, N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide has been used as a lead compound to develop more potent and selective CK2 inhibitors. Several derivatives of N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide have been synthesized and tested for their anti-cancer and neuroprotective properties.
特性
IUPAC Name |
N-(2-phenyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS2/c21-17(15-7-4-10-22-15)19-13-8-9-14-16(11-13)23-18(20-14)12-5-2-1-3-6-12/h1-11H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKLFSFECBAFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

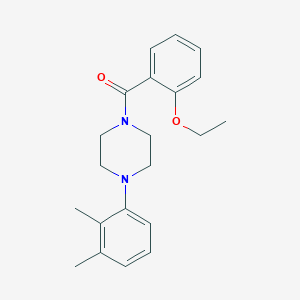
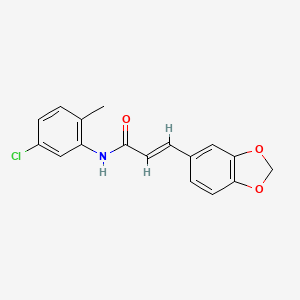
![1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5733943.png)
![2-[(2-chlorobenzyl)thio]-5-(2-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B5733950.png)
![3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B5733977.png)
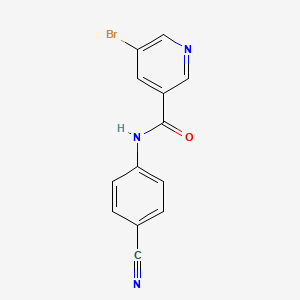
![3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B5733987.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B5733991.png)
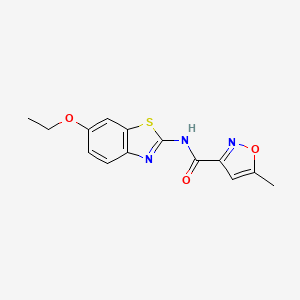
![3-[1-(3-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5734009.png)
![4-{[benzyl(ethyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5734014.png)
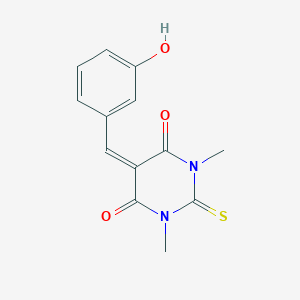
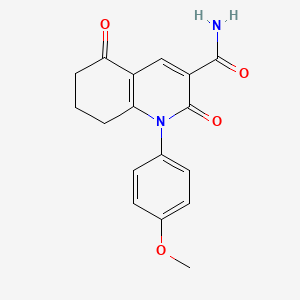
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-bromo-2-thiophenecarbohydrazide](/img/structure/B5734024.png)